

# GR 64349: A Technical Guide to its Biological Activity and Function

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Compound Name:	GR 64349	
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### **Abstract**

**GR 64349** is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. This document provides a comprehensive overview of the biological activity, mechanism of action, and functional effects of **GR 64349**, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

## Introduction

Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. The NK2 receptor is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts, as well as in certain regions of the central and peripheral nervous systems. Its activation is implicated in processes such as smooth muscle contraction, inflammation, and nociception. **GR 64349**, with its exceptional selectivity for the NK2 receptor over the NK1 and NK3 subtypes, serves as an invaluable molecular probe to elucidate the specific contributions of NK2 receptor signaling in these processes.



## **Biological Activity and Selectivity**

**GR 64349** is a full agonist at the human NK2 receptor, demonstrating high potency in functional assays. Its selectivity for the NK2 receptor is a key attribute, with significantly lower affinity and potency for the NK1 and NK3 receptors. This high degree of selectivity minimizes off-target effects, making it a reliable tool for targeted studies.

## **Quantitative Data**

The following tables summarize the quantitative data regarding the binding affinity and functional potency of **GR 64349** at human NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of GR 64349[1][2]

Receptor	Radioligand	GR 64349 pKi
NK2	[ <sup>125</sup> I]-NKA	7.77 ± 0.10
NK1	[³H]-septide	<5

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency of GR 64349 in CHO Cells[1][2]

Receptor	Functional Assay	GR 64349 pEC₅o	Selectivity (fold)
NK2	IP-1 Accumulation	9.10 ± 0.16	1400
NK1	IP-1 Accumulation	5.95 ± 0.80	
NK2	Calcium Mobilization	9.27 ± 0.26	500
NK1	Calcium Mobilization	6.55 ± 0.16	
NK2	cAMP Synthesis	10.66 ± 0.27	900
NK1	cAMP Synthesis	7.71 ± 0.41	

pEC<sub>50</sub> is the negative logarithm of the half-maximal effective concentration (EC<sub>50</sub>).

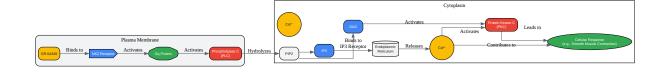


## **Mechanism of Action**

**GR 64349** exerts its biological effects by binding to and activating the NK2 receptor, a member of the Gq/11 family of G protein-coupled receptors.[3] This activation initiates a well-defined intracellular signaling cascade.

## **Signaling Pathway**

Upon agonist binding, the NK2 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca<sup>2+</sup>). The resulting increase in cytosolic Ca<sup>2+</sup>, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction and neuronal excitation.



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NK2 Receptor Signaling Pathway.

## In Vivo Function

In vivo studies in animal models have demonstrated the functional consequences of NK2 receptor activation by **GR 64349**. Notably, it has been shown to induce dose-dependent



contractions of the bladder and rectum in rats.

#### **Effects on Bladder and Rectal Pressure**

Intravenous administration of **GR 64349** to anesthetized rats results in a rapid and dose-dependent increase in both intravesical (bladder) and intra-rectal pressure. This prokinetic effect highlights the role of NK2 receptors in modulating the contractility of smooth muscle in the lower urinary and gastrointestinal tracts.

Table 3: In Vivo Effects of **GR 64349** in Rats[4]

Parameter	Route of Administration	Dose Range	Observed Effect
Isovolumetric Bladder Pressure	Intravenous (IV)	0.01 - 10 μg/kg	Dose-related increase in pressure
Colorectal Activity	Subcutaneous (SC)	up to 300 μg/kg	Increased activity

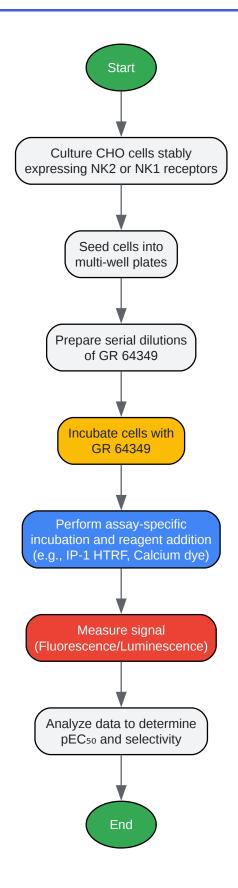
## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the biological activity of **GR 64349**.

## In Vitro Functional Assays in CHO Cells

A general workflow for assessing the potency of a GPCR agonist like **GR 64349** is depicted below.





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General Experimental Workflow.



This assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP₃, as a measure of Gq-coupled receptor activation.

#### • Cell Preparation:

- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 or NK1 receptor in appropriate media.
- Harvest and seed cells into 384-well white plates at a density of approximately 6,000 cells per well.

#### • Compound Addition:

- Prepare serial dilutions of GR 64349 and control agonists (e.g., Neurokinin A for NK2, Substance P for NK1) in stimulation buffer.
- Add the compounds to the cells.

#### Incubation:

Incubate the plates for 60 minutes at 37°C.

#### Detection:

- Lyse the cells and add the IP-1 HTRF (Homogeneous Time-Resolved Fluorescence)
  detection reagents (IP1-d2 and anti-IP1 cryptate).
- Incubate for 60 minutes at room temperature.

#### Data Acquisition:

- Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.
- Calculate the ratio of the two fluorescence signals and plot against the logarithm of the agonist concentration to determine the pEC<sub>50</sub> value.



This assay measures the transient increase in intracellular calcium concentration following receptor activation.

#### · Cell Preparation:

 Seed CHO cells expressing the NK2 or NK1 receptor into black-walled, clear-bottom 96well plates and allow them to adhere overnight.

#### Dye Loading:

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
- · Compound Addition and Data Acquisition:
  - Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.
  - Establish a baseline fluorescence reading.
  - Inject the prepared concentrations of GR 64349 and control agonists.
  - Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

#### Data Analysis:

- Determine the peak fluorescence response for each concentration.
- Plot the peak response against the logarithm of the agonist concentration to calculate the pEC<sub>50</sub>.

## In Vivo Measurement of Bladder and Rectal Pressure in Rats

This protocol describes the methodology for assessing the effects of **GR 64349** on bladder and rectal contractility in anesthetized rats.



#### Animal Preparation:

- Anesthetize female Sprague-Dawley rats (e.g., with urethane).
- Surgically expose the bladder and insert a catheter through the dome for intravesical pressure measurement and fluid infusion.
- Insert a balloon-tipped catheter into the rectum for intra-rectal pressure measurement.
- Cannulate a femoral vein for intravenous drug administration.
- Cystometry and Manometry:
  - Connect the bladder and rectal catheters to pressure transducers and a data acquisition system.
  - Infuse saline into the bladder at a constant rate (e.g., 0.04-0.1 ml/min) to induce rhythmic voiding contractions.
  - Once a stable baseline of bladder and rectal activity is established, administer vehicle control followed by escalating doses of GR 64349 intravenously.

#### Data Analysis:

- Measure the changes in baseline pressure, amplitude of contractions, and frequency of voids for both the bladder and rectum.
- Analyze the data to determine the dose-response relationship for GR 64349-induced prokinetic effects.

## Conclusion

**GR 64349** is a powerful and selective tool for the pharmacological investigation of the NK2 receptor. Its well-characterized biological activity, coupled with its high selectivity, allows for precise dissection of NK2 receptor-mediated signaling and function in both in vitro and in vivo systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **GR 64349** in their studies of tachykinin biology and the therapeutic potential of targeting the NK2 receptor.



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